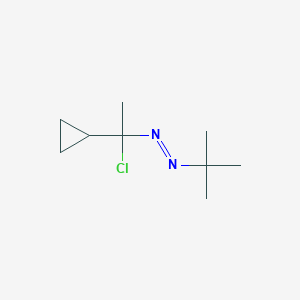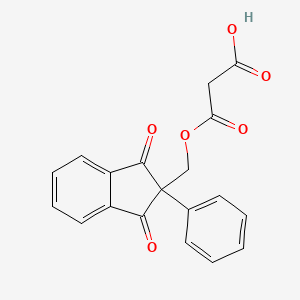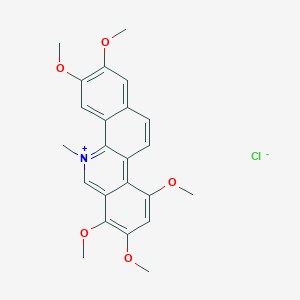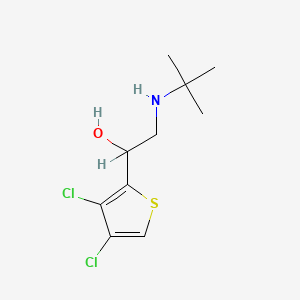
2-Thiophenemethanol, 3,4-dichloro-alpha-(((1,1-dimethylethyl)amino)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiophenemethanol, 3,4-dichloro-alpha-(((1,1-dimethylethyl)amino)methyl)- is a complex organic compound that features a thiophene ring substituted with a methanol group, two chlorine atoms, and a tert-butylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenemethanol, 3,4-dichloro-alpha-(((1,1-dimethylethyl)amino)methyl)- typically involves multi-step organic reactions. One common approach is to start with thiophene, which undergoes chlorination to introduce the chlorine atoms at the 3 and 4 positions. This is followed by the introduction of the methanol group through a hydroxymethylation reaction. The final step involves the addition of the tert-butylamino group via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Thiophenemethanol, 3,4-dichloro-alpha-(((1,1-dimethylethyl)amino)methyl)- can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms or to modify the amino group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield 2-thiophenecarboxaldehyde or 2-thiophenecarboxylic acid.
Scientific Research Applications
2-Thiophenemethanol, 3,4-dichloro-alpha-(((1,1-dimethylethyl)amino)methyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Thiophenemethanol, 3,4-dichloro-alpha-(((1,1-dimethylethyl)amino)methyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Thiophenemethanol: Lacks the chlorine and tert-butylamino groups, making it less complex.
3,4-Dichlorothiophene: Does not have the methanol or tert-butylamino groups.
Thiophene-2-carboxaldehyde: Similar structure but with an aldehyde group instead of methanol.
Uniqueness
2-Thiophenemethanol, 3,4-dichloro-alpha-(((1,1-dimethylethyl)amino)methyl)- is unique due to the combination of its functional groups, which confer specific chemical and biological properties not found in simpler analogs.
Properties
CAS No. |
54954-70-0 |
|---|---|
Molecular Formula |
C10H15Cl2NOS |
Molecular Weight |
268.20 g/mol |
IUPAC Name |
2-(tert-butylamino)-1-(3,4-dichlorothiophen-2-yl)ethanol |
InChI |
InChI=1S/C10H15Cl2NOS/c1-10(2,3)13-4-7(14)9-8(12)6(11)5-15-9/h5,7,13-14H,4H2,1-3H3 |
InChI Key |
GUIQLFAHIYNZPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(C1=C(C(=CS1)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl [amino(methylsulfanyl)methyl]carbamate](/img/structure/B14627271.png)
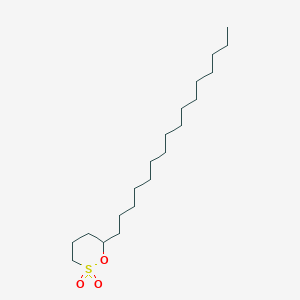
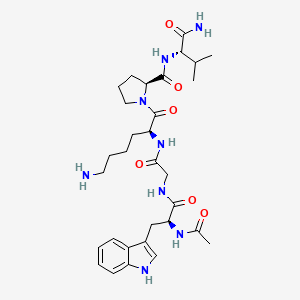


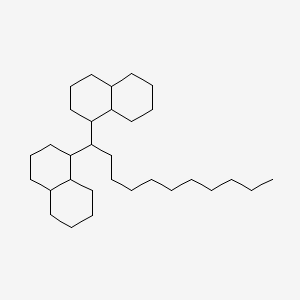


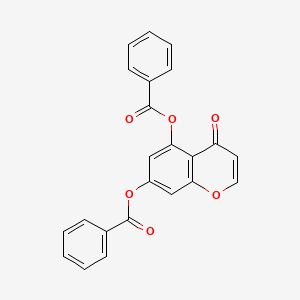
![2,6-Piperidinedione, 1-[(4-methyl-3-pyridinyl)methyl]-](/img/structure/B14627332.png)

